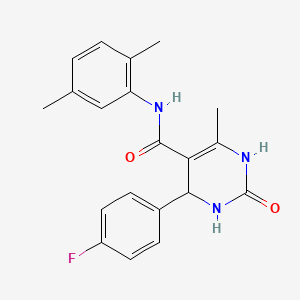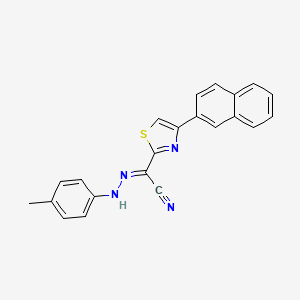![molecular formula C19H13F2N3O3S B2772931 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 893992-54-6](/img/structure/B2772931.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide” is a complex organic molecule. It contains a benzodioxol group, a pyridazin group, and a difluorophenyl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Applications De Recherche Scientifique
Organic Synthesis
The benzo[d][1,3]dioxole moiety present in F1899-1441 is a significant structural feature found in many natural products and synthetic compounds. This structural motif is known for its utility in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications . The compound could serve as a precursor or intermediate in the synthesis of various organoselenium compounds, which have been explored for their applications in organic synthesis due to their unique reactivity and selectivity .
Pharmaceutical Research
Compounds containing the benzo[d][1,3]dioxole unit have been associated with a wide range of pharmaceutical applications. They have been studied for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immunomodulators . F1899-1441 could be investigated for similar bioactivities, contributing to the development of new therapeutic agents.
Ligand Chemistry
Organoselenium compounds, such as those that can be derived from F1899-1441, have been utilized in ligand chemistry. They can form complexes with various metals, which can be fundamental in catalysis and the development of new materials . Research into the ligand properties of F1899-1441 could lead to novel metal-organic frameworks or coordination compounds with unique characteristics.
Biochemistry
The benzo[d][1,3]dioxole core is also present in bioactive compounds that exhibit significant biological effects, such as vasodilatory and inotropic effects . F1899-1441 could be used in biochemical studies to understand the molecular basis of these effects and to explore its potential as a biochemical tool.
Semiconducting Materials
Organoselenium compounds have been mentioned in the context of semiconducting materials . The electronic properties of F1899-1441 could be explored for its use in the field of electronics, particularly in the development of organic semiconductors.
Catalysis
The unique reactivity of organoselenium compounds makes them interesting candidates for catalytic applications. F1899-1441 could be studied for its potential as a catalyst in various chemical reactions, possibly offering a greener alternative to traditional catalysts .
Antimicrobial and Antitumor Applications
The structural features of F1899-1441 suggest potential antimicrobial and antitumor activities. These applications are particularly relevant in the search for new compounds that can overcome drug resistance in cancer and infectious diseases .
Antioxidant Properties
Given the interest in organoselenium compounds as antioxidants, F1899-1441 could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Mode of Action
Organoselenium compounds, which share structural similarities with f1899-1441, have been found to induce time-and dose-dependent apoptotic cell death in certain types of cells .
Biochemical Pathways
Organoselenium compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immunomodulators .
Result of Action
Organoselenium compounds have been found to induce time-and dose-dependent apoptotic cell death in certain types of cells .
Action Environment
It is known that organoselenium compounds are stable at room temperature in closed containers under normal storage and handling conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-12-2-3-15(13(21)8-12)22-18(25)9-28-19-6-4-14(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKJBLRWRDMIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)
![4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2772853.png)




![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2772861.png)

![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)
